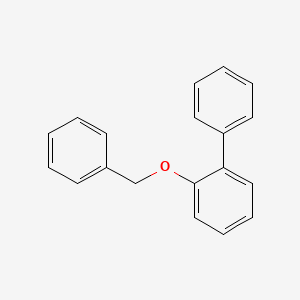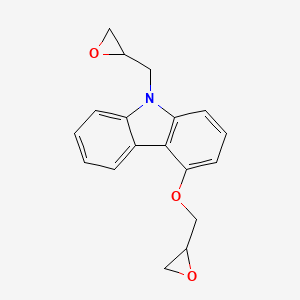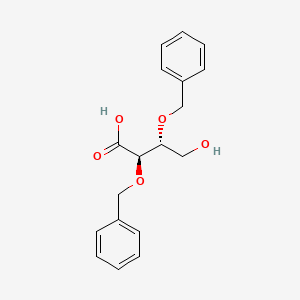
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two phenylmethoxy groups attached to a butanoic acid backbone, with hydroxyl and phenylmethoxy groups positioned on the second and third carbon atoms, respectively. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxy-2,3-bis(methoxy)-butanoic Acid: A similar compound with methoxy groups instead of phenylmethoxy groups.
2,3-Dihydroxybutanoic Acid: A compound with hydroxyl groups instead of phenylmethoxy groups.
Uniqueness
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(2R,3R)-4-hydroxy-2,3-bis(phenylmethoxy)butanoic acid |
InChI |
InChI=1S/C18H20O5/c19-11-16(22-12-14-7-3-1-4-8-14)17(18(20)21)23-13-15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2,(H,20,21)/t16-,17-/m1/s1 |
Clave InChI |
BDFMIPYELGLIOP-IAGOWNOFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H](CO)[C@H](C(=O)O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(CO)C(C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


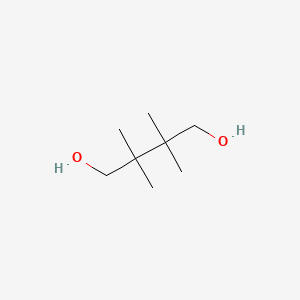
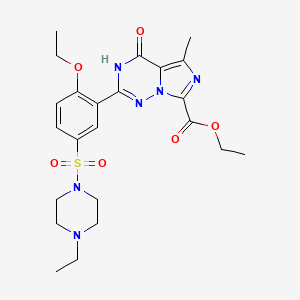

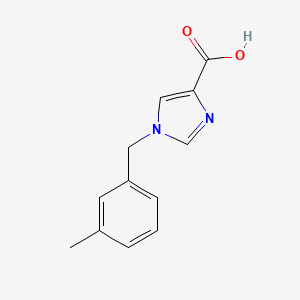

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
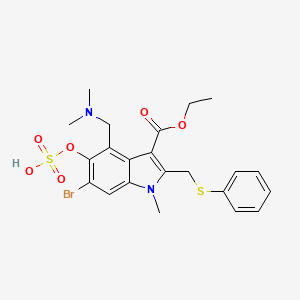
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
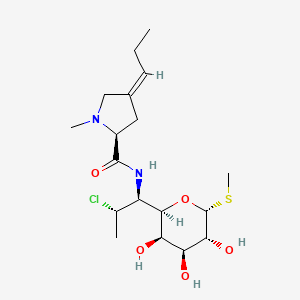
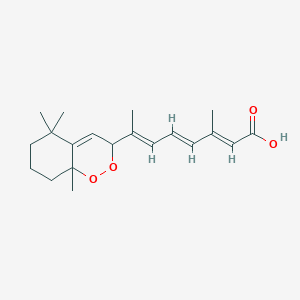
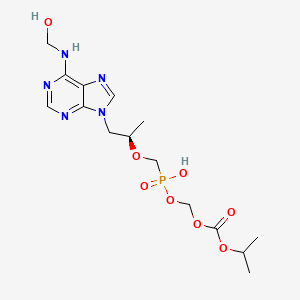
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
